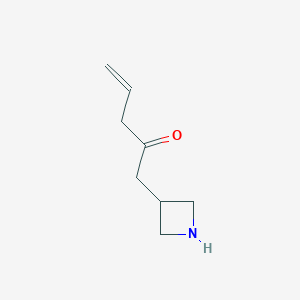

1-(Azetidin-3-yl)pent-4-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(azetidin-3-yl)pent-4-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-3-8(10)4-7-5-9-6-7/h2,7,9H,1,3-6H2 |

InChI Key |

VKMDDWCBPKVMAV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)CC1CNC1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Azetidin 3 Yl Pent 4 En 2 One

Retrosynthetic Analysis of the Compound's Core Structure

The most logical initial disconnection for 1-(Azetidin-3-yl)pent-4-en-2-one is at the carbon-carbon bond between the azetidine (B1206935) ring and the ketone. This disconnection is justified because methods to form such bonds, for instance, through the reaction of an organometallic reagent with a carbonyl compound or its derivative, are well-established in organic chemistry.

This disconnection reveals two key synthons: an azetidin-3-yl cation or a related nucleophilic species, and a pent-4-en-2-one enolate or an equivalent nucleophile. The corresponding synthetic equivalents would be a suitable azetidine precursor and a pent-4-en-2-one derivative.

The azetidine ring is a strained four-membered heterocycle, and its synthesis has been a subject of considerable research. nih.govnih.gov A common and versatile precursor for 3-substituted azetidines is azetidine-3-carboxylic acid and its derivatives. nih.gov

Several synthetic routes to azetidine-3-carboxylic acid derivatives have been developed. One approach involves the cyclization of α,γ-diamino-β-hydroxybutyric acid. Another method starts from 3-amino-1,2-propanediol, which can be converted to a protected azetidin-3-ol (B1332694) and subsequently functionalized. google.com A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed from alkyl 2-(bromomethyl)acrylates through amination, bromination, and base-induced cyclization. nih.gov These bromo-substituted derivatives serve as useful intermediates for further functionalization through nucleophilic substitution. nih.gov

Furthermore, N-substituted azetidine-3-carboxylic acid derivatives can be prepared from the corresponding 3-cyano-azetidine. googleapis.comgoogle.com For instance, N-benzyl-3-cyano-azetidine can be converted to the methyl ester via reaction with methanol (B129727) and sulfuric acid, followed by hydrolysis to the carboxylic acid. googleapis.comgoogle.com The N-benzyl group serves as a protecting group that can be removed at a later stage.

The pent-4-en-2-one fragment, also known as allyl methyl ketone, is a readily available chemical compound. nih.govmolport.com However, in a retrosynthetic context, it can be constructed through various well-known reactions.

One common strategy is the acetoacetic ester synthesis. The reaction of the sodium salt of ethyl acetoacetate (B1235776) with an allyl halide, followed by hydrolysis and decarboxylation, would yield pent-4-en-2-one. Another approach involves the oxidation of the corresponding secondary alcohol, pent-4-en-2-ol. The synthesis of related pentenols, such as pent-4-en-1-ol, has been reported from tetrahydrofurfuryl halides. thieme-connect.com

Direct Synthesis Routes to 1-(Azetidin-3-yl)pent-4-en-2-one

Direct synthesis involves the coupling of appropriately functionalized precursors in the final stages of the synthetic sequence.

A plausible direct route to 1-(Azetidin-3-yl)pent-4-en-2-one involves the coupling of an azetidine derivative with a suitable pentenone precursor. This could be achieved by reacting a nucleophilic azetidine species with an electrophilic pentenone derivative or vice versa.

A highly chemoselective method for the synthesis of ketones involves the addition of organometallic reagents to N-acylazetidines. nih.govacs.org This transformation proceeds via a stable tetrahedral intermediate and is characterized by a broad substrate scope and high selectivity for the ketone product, even when an excess of the nucleophilic reagent is used. nih.govacs.org

In the context of synthesizing 1-(Azetidin-3-yl)pent-4-en-2-one, a suitable N-protected azetidine-3-carbonyl chloride or another activated acyl derivative could be reacted with an organometallic reagent containing the pent-4-en-2-one moiety. Alternatively, and more directly related to the established methodology, an N-acylazetidine could be used as an acylating agent. nih.govacs.org For the target molecule, this would involve an N-protected azetidin-3-yl derivative that acts as the electrophile. A corresponding organometallic reagent, such as an organocuprate (Gilman reagent) derived from a pentenone precursor, could then be added to form the desired ketone. youtube.com The use of less reactive organometallic reagents like organocuprates is often preferred to prevent over-addition to the newly formed ketone. youtube.com

This approach takes advantage of the reactivity of the strained four-membered ring in N-acylazetidines, which facilitates the acyl transfer. nih.govacs.org The reaction would likely require an N-protecting group on the azetidine ring, which could be removed in a subsequent step to yield the final product.

Coupling of Azetidine Derivatives with Pentenone Precursors

Cross-Coupling Reactions

While direct cross-coupling to form the C-C bond between a pre-formed azetidine and the pentenone side-chain is not extensively documented for this specific molecule, the principles of modern cross-coupling offer a viable theoretical pathway. Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation and alkylation of azetidines. For instance, Pd-catalyzed coupling of pre-formed azetidines with aryl bromides has been shown to be an efficient method for producing N-arylated azetidines. acs.org A similar strategy could be envisioned where a suitable 3-organometallic azetidine derivative undergoes coupling with a halo-substituted pentenone precursor.

Recent advancements have highlighted the use of palladium(II)-catalyzed intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines, which involves the formation of an alkyl–Pd(IV) intermediate. rsc.org Furthermore, a palladium-catalyzed arylation process utilizing pyridine-containing directing groups enables the β-arylation of carboxylic acid derivatives and γ-arylation of amine derivatives, demonstrating the potential for functionalizing positions relevant to the attachment of a side chain. acs.org These methods underscore the potential of palladium catalysis in constructing complex azetidine-containing molecules.

Challenges in this approach would include the synthesis and stability of the requisite organometallic azetidine species and managing the reactivity of the pentenone moiety under coupling conditions.

Cyclization Strategies for Concurrent Ring and Chain Formation

Constructing the azetidine ring and the pentenone side-chain simultaneously is an elegant but challenging approach. Such a strategy would likely involve an intramolecular cyclization of a precursor that already contains the core atoms of both the ring and the side chain.

One conceptual approach is the intramolecular aminolysis of a suitably substituted epoxy amine. For example, La(OTf)₃ has been used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.org This method could be adapted to a precursor where the amine is part of a larger structure containing the pentenone framework.

Another powerful method for azetidine synthesis is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org This reaction can be highly efficient for creating the four-membered ring. rsc.org One could imagine a scenario where the alkene partner contains the necessary functionality to be converted into the pentenone side-chain post-cycloaddition.

| Cyclization Method | Catalyst/Reagent | Key Features | Potential Application |

| Intramolecular Aminolysis | La(OTf)₃ | High regioselectivity, tolerates various functional groups. frontiersin.org | Cyclization of an epoxy amine precursor bearing the pentenone chain. |

| Aza Paternò–Büchi Reaction | Photochemical | Direct [2+2] cycloaddition to form the azetidine ring. rsc.org | Reaction of an imine with an alkene that can be later modified to the pentenone. |

Indirect and Convergent Synthetic Approaches

Convergent syntheses, where the azetidine ring and the side chain are prepared separately and then joined, often provide greater flexibility and control over the final structure.

Modification of Pre-formed Azetidinyl Ketones

A highly plausible route to 1-(azetidin-3-yl)pent-4-en-2-one involves the modification of a pre-existing azetidinyl ketone. This strategy leverages the known chemistry of ketones to build the desired side chain. For example, a precursor such as 1-(azetidin-3-yl)ethan-1-one could undergo an aldol (B89426) condensation with allylboronates or a related allylating agent to introduce the pent-4-en-2-one moiety.

The synthesis of precursor azetidinyl ketones can be achieved through various methods. One such method involves the reaction of α-(α'-bromobenzyl)chalcone with primary amines to form α-(α'-alkylaminobenzyl)chalcones, which can then be cyclized to form 3-benzoylazetidines. researchgate.net While this specific example yields a benzoyl group, the principle could be adapted for smaller alkyl ketones.

Another approach involves the synthesis of C-terminal modified peptides with an α-amido methylketone, which demonstrates the feasibility of attaching ketone functionalities to complex nitrogen-containing structures. nih.gov

| Precursor | Modification Reaction | Reagents | Product |

| 1-(Azetidin-3-yl)ethan-1-one | Aldol Condensation/Allylation | Allylboronate or similar | 1-(Azetidin-3-yl)pent-4-en-2-one |

| Azetidine-3-carboxylic acid | Weinreb Amide formation followed by Grignard addition | 1. N,O-Dimethylhydroxylamine, coupling agent2. Allylmagnesium bromide | 1-(Azetidin-3-yl)pent-4-en-2-one |

Sequential Construction via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more starting materials. acs.orgnih.gov A notable example is a four-component strain-release-driven synthesis that provides access to functionalized azetidines. nih.govnih.gov This method utilizes the high reactivity of strained azabicyclo[1.1.0]butanes. nih.govnih.gov While not directly yielding the target molecule, the modularity of MCRs could be exploited to introduce functionalities that can be readily converted to the pentenone side chain.

For instance, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides produces 2-(sulfonylimino)-4-(alkylimino)azetidines. acs.org The imino group could potentially be hydrolyzed and further elaborated to the desired ketone. Another MCR approach involves a acs.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence to create substituted azetidines, showcasing the versatility of these reactions. nih.gov

Stereoselective Synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one and its Analogs

The synthesis of enantiomerically pure 1-(azetidin-3-yl)pent-4-en-2-one requires the use of stereoselective methods, either in the construction of the azetidine ring or during the attachment of the side chain.

Chiral Auxiliaries and Catalysis in Azetidine Synthesis

Chiral auxiliaries have proven effective in the asymmetric synthesis of azetidines. (S)-1-Phenylethylamine, for example, has been used as a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active α-methylbenzylamine has been employed as a chiral auxiliary for the practical asymmetric preparation of azetidine-2-carboxylic acid. nih.gov This approach could be adapted to synthesize a chiral 3-substituted azetidine precursor.

Asymmetric catalysis offers a more atom-economical approach. A catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid-derived catalyst, yields azetidines with excellent enantioselectivity. thieme-connect.com Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov Furthermore, copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have been developed for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, demonstrating the power of copper catalysis in creating chiral azetidine-containing structures. nih.gov

| Stereoselective Method | Key Feature | Example Catalyst/Auxiliary | Reference |

| Chiral Auxiliary | Diastereoselective ring formation or functionalization. | (S)-1-Phenylethylamine | rsc.orgrsc.org |

| Asymmetric Catalysis | Enantioselective [2+2] cycloaddition. | Cinchona alkaloid derivative | thieme-connect.com |

| Asymmetric Catalysis | Gold-catalyzed oxidative cyclization. | Gold(I) complex | nih.gov |

| Asymmetric Catalysis | Copper-catalyzed cascade reaction. | Copper(I)/chiral ligand | nih.gov |

Control of Stereochemistry at the Pentenone Moiety

The synthesis of 1-(azetidin-3-yl)pent-4-en-2-one presents a significant stereochemical challenge: the control of the chiral center at the C3 position of the pentenone moiety. The spatial arrangement of the substituents around this carbon is critical and can be addressed through several established asymmetric synthesis strategies. These strategies primarily include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled approaches.

Chiral auxiliaries offer a robust method for stereocontrol. In this approach, an achiral substrate is temporarily bonded to a chiral auxiliary, an enantiomerically pure compound, which directs the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgwikipedia.org For the synthesis of a chiral pentenone moiety, an Evans oxazolidinone auxiliary could be employed. blogspot.comorganicchemistrydata.org The synthesis would involve attaching the auxiliary to a suitable carboxylic acid precursor, followed by a diastereoselective alkylation or acylation to introduce the pentenyl group, and subsequent removal of the auxiliary. organicchemistrydata.orgacs.org Another well-established auxiliary is (S)-(-)/(R)-(+)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP), which can be used to achieve asymmetric alkylation of ketones. blogspot.com

Asymmetric catalysis is a highly efficient alternative where a small amount of a chiral catalyst creates a large amount of a chiral product. This can be achieved through organocatalysis or metal-based catalysis.

Organocatalysis : Proline and its derivatives are classic examples of organocatalysts used in asymmetric reactions. youtube.com For instance, a proline-catalyzed direct asymmetric carbon-carbon bond formation between a polyfluoroalkylated aldimine and acetone (B3395972) has been shown to produce β-amino-β-polyfluoroalkyl ketones with high enantioselectivity (up to 98% ee). rsc.org This type of reaction, a direct Mannich reaction, could be adapted for the synthesis of the target molecule, where a chiral amine catalyst facilitates the enantioselective addition of an enolizable ketone (like acetone) to an appropriate imine derived from an azetidine precursor.

Metal-based Catalysis : Chiral metal complexes are powerful tools for asymmetric synthesis. For instance, chiral phase-transfer catalysts, such as N-quaternised cinchona alkaloid ammonium (B1175870) salts, have been successfully used in the highly enantioselective nucleophilic addition of ketones to imines, yielding products with high yields and excellent enantioselectivities. nih.gov Similarly, iridium-catalyzed asymmetric allylic alkylation of ketone enolates can generate new quaternary centers with high enantioselectivity. nih.gov

Substrate-controlled synthesis represents a third approach, where the existing chirality in the starting material dictates the stereochemistry of the newly formed center. If a chiral, enantiomerically pure azetidine precursor is used, it can direct the stereoselective attachment of the pentenone side chain. For example, the addition of lithium or Grignard reagents to N-sulfinyl β-amino Weinreb amides is a known method for producing enantiopure β-amino ketones. acs.org The synthesis could start from a chiral azetidine-containing ester or Weinreb amide, which would then be reacted with an appropriate organometallic reagent to form the ketone with controlled stereochemistry. acs.orgnih.gov

The following table summarizes these potential stereoselective strategies:

| Strategy | Method | Description | Potential Application for Target Molecule | Reference(s) |

| Chiral Auxiliary | Evans Oxazolidinone | A chiral auxiliary is attached to a substrate to direct a diastereoselective reaction. It is later removed. | Coupling of the auxiliary to a precursor, followed by alkylation to introduce the pentenone chain. | wikipedia.orgblogspot.comorganicchemistrydata.orgacs.org |

| Chiral Auxiliary | SAMP/RAMP | An enantiopure amine auxiliary is used to direct the asymmetric alkylation of a ketone. | Alkylation of a ketone precursor in the presence of the SAMP or RAMP auxiliary. | blogspot.com |

| Asymmetric Catalysis | Organocatalysis (e.g., Proline) | A small chiral organic molecule catalyzes an enantioselective reaction, such as a Mannich or aldol reaction. | Proline-catalyzed Mannich reaction between an azetidine-derived imine and acetone/allylacetone. | youtube.comrsc.org |

| Asymmetric Catalysis | Phase-Transfer Catalysis | A chiral quaternary ammonium salt catalyzes the enantioselective addition of a ketone to an imine. | Reaction of an azetidine-derived imine with a pentenone precursor under phase-transfer conditions. | nih.gov |

| Substrate Control | N-Sulfinyl Imines | A chiral sulfinyl group attached to an imine directs the addition of a nucleophile. | Addition of a pentenone-equivalent nucleophile to a chiral N-sulfinyl azetidine-3-imine. | acs.orgacs.org |

Green Chemistry Principles in the Synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of a complex molecule like 1-(azetidin-3-yl)pent-4-en-2-one, which contains a strained azetidine ring, offers multiple opportunities to incorporate greener methodologies. medwinpublishers.com Key principles include the use of environmentally benign solvents, solvent-free conditions, and the development of highly efficient catalytic systems that maximize atom economy. epa.govfupress.net

Solvent-Free Reactions and Aqueous Media Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A major goal of green chemistry is to replace these with safer alternatives or to eliminate the solvent entirely.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often aided by techniques like microwave irradiation or grinding, can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are particularly well-suited for solvent-free conditions. bookpi.orgrsc.org The synthesis of the azetidine ring or the coupling of the two key fragments could potentially be achieved through an MCR under solvent-free conditions, thereby increasing efficiency and reducing environmental impact. acs.org For example, the synthesis of various flavoring ketones has been successfully demonstrated using a solid acid catalyst under solvent-free conditions. acs.org

Aqueous Media Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the poor solubility of many organic compounds in water can be a limitation, this can sometimes be overcome or even used to an advantage, as hydrophobic effects can enhance reaction rates. mdpi.com The synthesis of nitrogen-containing heterocycles in aqueous media has been reported, for instance, through one-pot cyclocondensation reactions. mdpi.com The α-alkylation of ketones, a key C-C bond-forming step, has also been achieved in aqueous media using transition metal catalysts, which presents a green alternative to traditional methods that use toxic alkyl halides. mdpi.com

The following table compares the use of green solvents versus traditional solvents for relevant reaction types.

| Reaction Type | Traditional Solvent | Green Alternative(s) | Advantages of Green Alternative | Reference(s) |

| Heterocycle Synthesis | Dichloromethane, Toluene | Water, Ethanol, PEG, Solvent-Free | Reduced toxicity, improved safety, easier workup, potentially faster reactions. | rsc.orgmdpi.com |

| Ketone Alkylation | THF, Diethyl Ether | Water, Solvent-Free | Avoids volatile/flammable organic solvents, can improve atom economy. | acs.orgmdpi.com |

| Multicomponent Reactions | Acetonitrile, DMF | Solvent-Free (Grinding/Microwave) | Drastically reduced waste, faster reaction times, high efficiency. | bookpi.orgrsc.orgacs.org |

Catalytic Systems for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all atoms from the reactants are incorporated into the final product. wikipedia.orgtaylorandfrancis.com Reactions with high atom economy, such as additions and cycloadditions, are inherently greener as they minimize the generation of byproducts. nih.gov Catalysis is a cornerstone for improving atom economy. epa.govfupress.net

Transition Metal Catalysis: Catalytic systems based on transition metals like palladium, iridium, or manganese are highly effective for creating C-C and C-N bonds with high atom economy. acs.orgresearchgate.net The "borrowing hydrogen" strategy is a prime example, where an alcohol is used as an alkylating agent for a ketone. mdpi.comacs.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the ketone. The hydrogen is then returned in a final reduction step. The only byproduct is water, making it a highly atom-economical process. acs.org This strategy could be applied to couple a suitable alcohol precursor of the azetidine moiety with an allyl ketone.

Organocatalysis: As mentioned previously, organocatalysts provide a metal-free alternative for many transformations. Reactions like the proline-catalyzed Mannich reaction are highly atom-economical as they are addition reactions where all atoms of the reactants are incorporated into the product. youtube.comrsc.org The N-heterocyclic carbene (NHC) catalyzed Stetter reaction is another atom-economic method for synthesizing γ-ketophosphonates, which are structurally related to the target molecule, via the reaction of aldehydes with vinylphosphonates. acs.org

The table below illustrates the atom economy of different reaction types relevant to the synthesis of 1-(azetidin-3-yl)pent-4-en-2-one.

| Reaction Type | Description | Atom Economy | Example | Reference(s) |

| Addition Reaction | Two or more molecules combine to form a larger one. | 100% | Diels-Alder Reaction, Michael Addition | nih.gov |

| Rearrangement | A molecule's skeleton is rearranged to yield a structural isomer. | 100% | Claisen Rearrangement | wikipedia.org |

| Substitution | A functional group is replaced by another. | < 100% | Wittig Reaction (produces triphenylphosphine (B44618) oxide waste) | wikipedia.org |

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% | Dehydration of an alcohol | wikipedia.org |

| Borrowing Hydrogen | Catalytic alkylation of a ketone with an alcohol. | High (byproduct is H₂O) | α-alkylation of a ketone with a primary alcohol. | mdpi.comacs.org |

Advanced Reactivity and Mechanistic Investigations of 1 Azetidin 3 Yl Pent 4 En 2 One

Transformations Involving the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is largely governed by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain allows for unique chemical transformations that are not as readily observed in less strained heterocyclic systems like pyrrolidines. rsc.org

Ring-Opening Reactions and Subsequent Cyclizations

The strain within the four-membered azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions can be initiated by various reagents, leading to linear intermediates that can be engaged in subsequent cyclization reactions to form new ring systems.

Acid-catalyzed ring-opening reactions represent a common strategy. beilstein-journals.org For instance, in the presence of an acid catalyst and a nucleophile such as an alcohol, the azetidine ring can be opened. Mechanistically, this can proceed through an SN1-like pathway involving a carbocation intermediate or an SN2-like pathway with direct nucleophilic attack. beilstein-journals.org The specific pathway and the regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring and the reaction conditions.

The resulting amino alcohol or other linear intermediates are valuable precursors for the synthesis of larger, more complex heterocyclic structures. For example, intramolecular reactions can lead to the formation of piperidines, pyrrolidines, or even medium-sized rings, depending on the nature of the side chain and the reaction conditions employed.

N-Functionalization and its Impact on Reactivity

The secondary amine of the azetidine ring is a key site for synthetic modification. N-functionalization, such as acylation, sulfonylation, or alkylation, can significantly alter the steric and electronic properties of the molecule, thereby influencing its subsequent reactivity. researchgate.netnih.gov

For example, the introduction of an electron-withdrawing group on the nitrogen atom can activate the ring towards nucleophilic attack or modify the regioselectivity of ring-opening reactions. Conversely, the introduction of a bulky protecting group can direct reactions to other parts of the molecule by sterically shielding the azetidine core.

Recent studies have shown that N-functionalization is a crucial step in the synthesis of complex macrocyclic peptides containing an azetidine unit. researchgate.netnih.gov The choice of the N-protecting group can influence the efficiency of macrocyclization. researchgate.net Furthermore, late-stage modification at the azetidine nitrogen allows for the introduction of various functionalities, such as fluorescent dyes or biotin (B1667282) tags, into complex molecules. researchgate.netnih.gov

| Type of N-Functionalization | Reagents | Impact on Reactivity | Reference |

| Acylation | Acid chlorides, Anhydrides | Can influence ring stability and direct further reactions. | researchgate.net |

| Sulfonylation | Sulfonyl chlorides | Often used for protection and can affect ring-opening pathways. | acs.org |

| Carbamate Formation | Chloroformates | Used for protection and can be designed for late-stage modification. | researchgate.netnih.gov |

C-H Functionalization of the Azetidine Core

Direct functionalization of the C-H bonds of the azetidine ring is a powerful and atom-economical strategy for introducing molecular complexity. Transition-metal-catalyzed C-H activation has emerged as a key method for this purpose. rsc.orgacs.org

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidine systems. acs.org This approach allows for the stereospecific introduction of aryl groups onto the azetidine core, a transformation that is challenging to achieve through traditional methods. acs.org The reaction often employs a directing group to control the site of C-H activation, leading to high regioselectivity. acs.org Such strategies have been pivotal in the synthesis of complex bicyclic azetidines with potential biological activity. acs.org

The development of C-H functionalization methods for azetidines opens up new avenues for the rapid diversification of this important heterocyclic scaffold.

Reactions at the Pent-4-en-2-one Moiety

The pent-4-en-2-one side chain offers two primary sites of reactivity: the carbon-carbon double bond and the carbonyl group.

Electrophilic and Nucleophilic Additions to the Alkene

The terminal alkene of the pent-4-en-2-one moiety can undergo a variety of addition reactions. Electrophilic addition is a characteristic reaction of alkenes. libretexts.org For example, the addition of hydrogen halides (HX) proceeds via an initial attack of the pi electrons on the electrophilic hydrogen, leading to the formation of a carbocation intermediate. libretexts.org The subsequent attack of the halide anion results in the final addition product. libretexts.org

The presence of the adjacent carbonyl group also allows for conjugate (1,4-) addition reactions. youtube.com In these reactions, a nucleophile adds to the β-carbon of the double bond, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-addition product. This type of reactivity is common for α,β-unsaturated carbonyl compounds. libretexts.org

| Addition Reaction Type | Reagents | General Mechanism | Reference |

| Electrophilic Addition (to C=C) | HBr, HCl, H₂O/H⁺ | Formation of a carbocation intermediate followed by nucleophilic attack. | libretexts.org |

| Halogenation (to C=C) | Br₂, Cl₂ | Formation of a halonium ion intermediate followed by nucleophilic attack. | libretexts.org |

| Conjugate (1,4-) Addition | Michael donors (e.g., Gilman reagents, enamines) | Nucleophilic attack at the β-carbon, forming an enolate intermediate. | youtube.com |

| Ozonolysis | 1. O₃; 2. Reducing agent (e.g., (CH₃)₂S) | Oxidative cleavage of the C=C bond to form carbonyl compounds. | ochemtutor.com |

Carbonyl Group Reactivity: Condensations and Reductions

The ketone carbonyl group is highly reactive and participates in a wide range of transformations. mu-pleven.bgtib.eu The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. mu-pleven.bg

Condensation reactions, such as the Wittig reaction, can be used to convert the carbonyl group into a new carbon-carbon double bond. masterorganicchemistry.com This reaction involves the attack of a phosphorus ylide on the carbonyl carbon, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Reduction of the carbonyl group can yield the corresponding secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmsu.edu These reagents deliver a hydride ion to the electrophilic carbonyl carbon. msu.edu

| Carbonyl Reaction Type | Reagents | Product Type | Reference |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | msu.edu |

| Wittig Reaction | Phosphorus ylides (R₃P=CR'₂) | Alkene | masterorganicchemistry.com |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine | libretexts.org |

| Aldol (B89426) Condensation | Base or Acid | β-Hydroxy ketone (Aldol adduct) | mu-pleven.bg |

α-Carbon Functionalization (e.g., Enolization Chemistry)

The presence of a ketone functionality in 1-(Azetidin-3-yl)pent-4-en-2-one allows for the deprotonation of the α-carbon, leading to the formation of an enolate intermediate. This enolate is a powerful nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a key consideration, as deprotonation can occur at either the C1 or C3 position of the pentenone chain. However, deprotonation at the C1 position, adjacent to the azetidine ring, is generally favored due to the electron-withdrawing inductive effect of the nitrogen atom, which increases the acidity of the α-protons.

The enolization of ketones can be catalyzed by either acid or base. libretexts.orglibretexts.orgmasterorganicchemistry.com Under basic conditions, a strong base can directly abstract an α-proton to form the enolate. youtube.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate. vanderbilt.edu For 1-(Azetidin-3-yl)pent-4-en-2-one, the kinetic enolate would be formed by deprotonation at the less sterically hindered C1 position, while the thermodynamic enolate would result from deprotonation at the more substituted C3 position, leading to a more substituted double bond in the enolate.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the acidity of the α-protons and facilitates their removal by a weak base to form the enol tautomer. youtube.com The enol can then act as a nucleophile in subsequent reactions. The equilibrium between the keto and enol forms is typically heavily skewed towards the keto form, but the enol can be trapped by various electrophiles. masterorganicchemistry.com

The enolate derived from 1-(Azetidin-3-yl)pent-4-en-2-one can undergo a variety of functionalization reactions at the α-carbon, including alkylation, aldol condensation, and acylation. For instance, reaction with an alkyl halide would introduce an alkyl group at the α-position. Similarly, an aldol reaction with an aldehyde or another ketone would lead to the formation of a β-hydroxy ketone, a valuable synthetic intermediate. nih.gov

| Reaction Type | Electrophile | Product Structure | Typical Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 1-(Azetidin-3-yl)-1-methylpent-4-en-2-one | LDA, THF, -78 °C |

| Aldol Condensation | Benzaldehyde (C₆H₅CHO) | 1-(Azetidin-3-yl)-1-(hydroxy(phenyl)methyl)pent-4-en-2-one | NaOH, EtOH, rt |

| Acylation | Acetyl Chloride (CH₃COCl) | 1-(Azetidin-3-yl)-1-acetylpent-4-en-2-one | NaH, THF, 0 °C |

Cascade and Pericyclic Reactions Incorporating 1-(Azetidin-3-yl)pent-4-en-2-one

The unique structural features of 1-(Azetidin-3-yl)pent-4-en-2-one make it an ideal substrate for cascade and pericyclic reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.

The pent-4-en-2-one moiety in 1-(Azetidin-3-yl)pent-4-en-2-one contains a dienophile (the carbon-carbon double bond) and a group that can be converted into a diene. For instance, enolization of the ketone can generate a transient diene. If the azetidine ring is appropriately substituted, for example with an alkyne or another dienophilic group, an intramolecular Diels-Alder (IMDA) reaction can occur. uh.edumasterorganicchemistry.comrsc.org The IMDA reaction is a powerful tool for the synthesis of polycyclic systems with high stereocontrol. organic-chemistry.org

In a hypothetical scenario, if the nitrogen of the azetidine were functionalized with a diene-containing substituent, an intramolecular [4+2] cycloaddition could take place between this diene and the pentenone's double bond. The feasibility and stereochemical outcome of such a reaction would depend on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com The formation of five- and six-membered rings is generally favored in intramolecular reactions. masterorganicchemistry.com

Alternatively, a transannular Diels-Alder (TADA) reaction could be envisioned. In this case, a larger ring containing both the diene and dienophile would first be formed, followed by an intramolecular cycloaddition across the ring. uh.edu

The reactivity of both the azetidine and pentenone functionalities can be harnessed in tandem or domino reaction sequences. A domino reaction is a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. wiley.com

For example, a reaction could be initiated by the ring-opening of the azetidine. The strained azetidine ring can be opened by various nucleophiles or under acidic conditions. nih.govambeed.com This ring-opening could unmask a reactive functional group that then participates in a subsequent intramolecular reaction with the pentenone moiety. For instance, acid-mediated ring-opening of the azetidine could generate a secondary amine and a reactive carbocation, which could then be trapped by the enol form of the ketone, leading to a cyclization event.

Another possibility involves a domino reaction that combines an initial Michael addition to the α,β-unsaturated ketone with a subsequent cyclization involving the azetidine ring. For instance, the addition of a suitable nucleophile to the pentenone could be followed by an intramolecular cyclization onto a functional group attached to the azetidine nitrogen.

| Reaction Type | Key Transformation | Resulting Scaffold | Potential Catalyst/Conditions |

|---|---|---|---|

| Intramolecular Diels-Alder | [4+2] Cycloaddition | Fused Polycyclic Amine | Thermal or Lewis Acid Catalysis |

| Tandem Ring-Opening/Cyclization | Azetidine Ring Opening followed by Aldol-type reaction | Bridged Bicyclic Amine | Brønsted or Lewis Acid |

| Domino Michael/Cyclization | Michael Addition followed by Intramolecular N-Alkylation | Spirocyclic Azetidinone | Base Catalysis |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving 1-(Azetidin-3-yl)pent-4-en-2-one is crucial for controlling the selectivity and efficiency of these transformations. This involves the characterization of reaction intermediates and transition states, as well as kinetic and thermodynamic studies.

The reactions of 1-(Azetidin-3-yl)pent-4-en-2-one are likely to proceed through a variety of transient species. For instance, in the α-carbon functionalization reactions, the key intermediate is the enolate anion or the enol tautomer. vanderbilt.edu The structure and stability of this intermediate will dictate the course of the reaction. Spectroscopic techniques such as NMR and IR, as well as computational methods, can be used to characterize these intermediates.

In the case of pericyclic reactions like the Diels-Alder reaction, the reaction is concerted and proceeds through a cyclic transition state. nih.gov The geometry of this transition state determines the stereochemical outcome of the reaction. Computational chemistry plays a vital role in modeling these transition states and predicting the major product. nih.gov For reactions involving the azetidine ring, such as ring-opening, intermediates like azetidinium ions or open-chain amino ketones may be formed. nih.govbeilstein-journals.org The stability of these intermediates can be influenced by the substituents on the azetidine ring and the reaction conditions.

Kinetic studies can provide valuable insights into the reaction rates and the factors that influence them. For example, by measuring the rate of enolate formation under different conditions, the role of the base, solvent, and temperature can be determined. nih.gov In the context of intramolecular cycloadditions, kinetic studies can help to determine whether the reaction is under kinetic or thermodynamic control. The product distribution may vary with reaction time and temperature, with the kinetically favored product forming faster and the thermodynamically more stable product predominating at equilibrium.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. The high ring strain of the azetidine ring makes its ring-opening reactions thermodynamically favorable. researchgate.netresearchgate.net By quantifying the enthalpy and entropy changes associated with these reactions, the driving forces behind them can be understood. Computational methods are often employed to calculate the thermodynamic parameters for various reaction pathways, aiding in the prediction of the most likely reaction course. acs.org

| Reaction | Key Intermediate/Transition State | Kinetic Parameter of Interest | Thermodynamic Parameter of Interest |

|---|---|---|---|

| Base-catalyzed Enolization | Enolate Anion | Rate of Deprotonation (k) | pKa of α-proton |

| Intramolecular Diels-Alder | Cyclic Transition State | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) |

| Acid-catalyzed Azetidine Ring Opening | Azetidinium Ion | Rate of Ring Opening (k) | Ring Strain Energy |

Derivatization and Scaffold Modification Strategies

Synthesis of Substituted 1-(Azetidin-3-yl)pent-4-en-2-one Analogs

The generation of analogs of the parent compound can be systematically achieved by modifying three key regions: the azetidine (B1206935) nitrogen, the azetidine ring carbons, and the pentenone side chain.

The secondary amine of the azetidine ring is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's steric and electronic properties. Standard N-functionalization reactions are readily applicable.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. N-arylation can be accomplished using Buchwald-Hartwig or Ullmann coupling conditions.

N-Acylation: Acylation with acid chlorides or anhydrides under basic conditions yields the corresponding N-amides. This transformation changes the nitrogen from a basic center to a neutral, planar amide, significantly altering the molecule's conformational preferences.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which can serve as protecting groups or as functional handles for further chemistry. The tert-butanesulfonyl (Bus) group, for instance, is valuable in chiral syntheses and can be removed under acidic conditions. nih.gov

Table 1: Examples of N-Derivatization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylazetidine |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzylazetidine |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetylazetidine |

| N-Sulfonylation | Tosyl chloride, Pyridine | N-Tosylazetidine |

Introducing substituents onto the carbon framework of the azetidine ring can impart stereochemical complexity and influence the ring's stability and reactivity. Synthetic strategies often rely on the regio- and stereoselective functionalization of a pre-formed azetidine core. cnr.it

The presence of functional groups is generally well-tolerated in modern synthetic methods for creating substituted azetidines, including remote double bonds, halogens, and even acid-labile protecting groups like Boc, demonstrating the versatility of these approaches. nih.gov

The pent-4-en-2-one side chain possesses two key reactive handles: the terminal alkene and the ketone carbonyl group. These sites can be modified independently or in concert to generate a diverse library of analogs.

Alkene Modifications:

Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) selectively reduces the double bond to furnish 1-(azetidin-3-yl)pentan-2-one. nih.gov

Epoxidation: Treatment with reagents like m-CPBA converts the alkene into an epoxide, a versatile intermediate for further nucleophilic additions.

Dihydroxylation: Sharpless or Upjohn dihydroxylation can install two hydroxyl groups across the double bond, creating a diol.

Michael Addition: The alkene can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles.

Ketone Modifications:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents (e.g., NaBH₄), yielding 1-(azetidin-3-yl)pent-4-en-2-ol. nih.gov

Grignard/Organolithium Addition: Reaction with organometallic reagents adds a new carbon substituent to the carbonyl carbon, producing a tertiary alcohol.

Wittig Reaction: The ketone can be converted into a different alkene via the Wittig reaction.

Table 2: Selected Derivatizations of the Pent-4-en-2-one Chain

| Site | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Addition | MeMgBr | Tertiary Alcohol |

Computational and Theoretical Studies of 1 Azetidin 3 Yl Pent 4 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict various molecular properties. For 1-(Azetidin-3-yl)pent-4-en-2-one, these calculations can elucidate the interplay between the electron-donating azetidine (B1206935) nitrogen and the electron-withdrawing enone moiety.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely involving the nitrogen atom and the C=C double bond. The LUMO, conversely, would be centered on the electron-deficient carbonyl group and the β-carbon of the enone system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of 1-(Azetidin-3-yl)pent-4-en-2-one

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on calculations for similar molecules.

The presence of the flexible pentenone side chain attached to the puckered azetidine ring allows for multiple conformations. capes.gov.br Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify the most stable (lowest energy) conformations. acs.org The puckering of the azetidine ring and the rotation around the C-N bond connecting the ring to the side chain are the primary degrees of freedom.

Studies on substituted azetidines have shown that the ring can adopt a puckered conformation to relieve some of the inherent ring strain. capes.gov.br The substituents' steric and electronic effects will dictate the preferred orientation. For 1-(Azetidin-3-yl)pent-4-en-2-one, the side chain at the 3-position will influence the puckering of the azetidine ring.

Table 2: Predicted Relative Energies of Key Conformations of 1-(Azetidin-3-yl)pent-4-en-2-one

| Conformer | Dihedral Angle (C2-N1-C3-Cα) | Relative Energy (kcal/mol) (Illustrative) |

| A (Extended) | 180° | 0.0 (Global Minimum) |

| B (Gauche) | 60° | 1.5 |

| C (Eclipsed) | 0° | 4.2 (Transition State) |

Note: The dihedral angle represents the rotation around the bond connecting the azetidine ring and the pentenone chain. The relative energies are illustrative.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated. For instance, the protons on the β-carbon of the α,β-unsaturated ketone are expected to appear at a lower field in the ¹H NMR spectrum due to the deshielding effect of the conjugated system. libretexts.orgrsc.org

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. A strong absorption band corresponding to the C=O stretching frequency of the ketone is expected, likely at a slightly lower wavenumber than a saturated ketone due to conjugation. tjpr.org

UV-Vis Spectroscopy: The electronic transitions, such as the π → π* and n → π* transitions of the enone chromophore, can be calculated to predict the UV-Vis absorption spectrum. libretexts.orgacs.org Conjugation typically shifts these absorptions to longer wavelengths. tjpr.org

Reaction Pathway Modeling and Energetics

Computational modeling can be used to investigate the mechanisms and energetics of reactions involving 1-(Azetidin-3-yl)pent-4-en-2-one. This is particularly useful for understanding its reactivity and predicting the outcomes of chemical transformations.

The reactivity of 1-(Azetidin-3-yl)pent-4-en-2-one is expected to be diverse, with potential reactions at the azetidine ring and the enone moiety.

Azetidine Ring Opening: Due to its inherent ring strain, the azetidine ring can undergo nucleophilic ring-opening reactions, particularly under acidic conditions or with strong electrophiles. youtube.comacs.org Computational modeling can map the reaction pathway, identify the transition state, and calculate the activation energy for such processes.

Reactions at the Enone System: The enone system is susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition. Computational studies can predict the preferred pathway for different nucleophiles. For example, soft nucleophiles are expected to favor 1,4-addition, while hard nucleophiles may favor 1,2-addition.

Cycloaddition Reactions: The alkene part of the enone can participate in cycloaddition reactions. acs.org

Computational models can predict the reactivity and selectivity of 1-(Azetidin-3-yl)pent-4-en-2-one in various reactions.

Regioselectivity: In reactions with unsymmetrical reagents, there can be different possible products. For example, in a cycloaddition reaction, the orientation of the added molecule relative to the enone can be predicted by calculating the energies of the different possible transition states. acs.org

Stereoselectivity: The presence of a chiral center at the 3-position of the azetidine ring can lead to the formation of stereoisomeric products. Computational modeling can help predict which stereoisomer will be preferentially formed.

Table 3: Predicted Activation Energies for Competing Reaction Pathways (Illustrative)

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) (Illustrative) | Predicted Major Product |

| 1,2-Addition | CH₃Li (Hard) | 12.5 | Addition to carbonyl |

| 1,4-Addition | (CH₃)₂CuLi (Soft) | 10.2 | Conjugate addition |

| Ring Opening | HCl | 15.8 | Chloroamine derivative |

Note: These values are illustrative and intended to show how computational chemistry can be used to predict reaction outcomes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. For a molecule like 1-(Azetidin-3-yl)pent-4-en-2-one, MD simulations could elucidate the dynamic nature of both the strained azetidine ring and the flexible pentenone side chain.

Theoretical MD simulations would involve placing the molecule in a simulated physiological environment, such as a water box with ions, and calculating the forces between atoms over time to predict their motion. Key dynamic properties that could be investigated include:

Ring Puckering of the Azetidine Moiety: The four-membered azetidine ring is not planar and can adopt different puckered conformations. MD simulations can reveal the preferred puckering states and the energy barriers between them, which can be crucial for how the molecule interacts with a biological target.

Conformational Landscape of the Pentenone Side Chain: The rotatable bonds in the pent-4-en-2-one side chain allow for a wide range of conformations. Understanding the preferred spatial arrangement of the ketone and the terminal alkene is vital for predicting its pharmacophore.

Solvent Accessibility and Interactions: Simulations can map how water molecules interact with the compound, identifying which parts are likely to be exposed to the solvent and which might be buried in a binding pocket.

Interactive Data Table: Hypothetical Dihedral Angle Distribution from MD Simulation

This table illustrates the type of data that could be generated from an MD simulation to describe the conformational preferences of the key rotatable bonds in 1-(Azetidin-3-yl)pent-4-en-2-one.

| Dihedral Angle (Atoms) | Predominant Angle (degrees) | Fluctuation Range (± degrees) |

| C-N-C-C (Azetidine Ring) | 20 | 5 |

| N-C3-Cα-Cβ (Side Chain Linker) | 180 (anti-periplanar) | 30 |

| Cα-Cβ-Cγ-Cδ (Pentenone Chain) | 120 (gauche) | 25 |

This data is hypothetical and for illustrative purposes only.

Ligand-Based and Structure-Based Design Principles (Theoretical)

In the absence of a known biological target for 1-(Azetidin-3-yl)pent-4-en-2-one, both ligand-based and structure-based design principles can be theoretically applied to guide the discovery of its potential biological activity and the optimization of its structure.

Ligand-Based Design

This approach is utilized when the structure of the biological target is unknown, but a set of molecules with known activity is available. In a theoretical scenario for 1-(Azetidin-3-yl)pent-4-en-2-one, one would start by synthesizing a library of analogues with variations in the azetidine ring substitutions and the pentenone side chain.

Quantitative Structure-Activity Relationship (QSAR): Once the biological activities of these analogues are determined, QSAR models can be built. youtube.com These mathematical models correlate the chemical structures of the compounds with their biological activities. youtube.com This can help in predicting the activity of new, unsynthesized compounds.

Pharmacophore Modeling: By comparing the 3D structures of active analogues, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

Interactive Data Table: Hypothetical QSAR Data for Analogues

This table represents a hypothetical dataset that could be used to build a QSAR model for a series of analogues of 1-(Azetidin-3-yl)pent-4-en-2-one.

| Compound ID | Azetidine Substitution | Side Chain Modification | LogP | TPSA (Ų) | Biological Activity (IC₅₀, µM) |

| LEAD-001 | -H | -CH=CH₂ | 1.5 | 45.0 | 10.2 |

| ANALOG-002 | -CH₃ | -CH=CH₂ | 1.9 | 45.0 | 8.5 |

| ANALOG-003 | -H | -C≡CH | 1.3 | 48.0 | 15.1 |

| ANALOG-004 | -F | -CH=CH₂ | 1.6 | 45.0 | 5.3 |

This data is hypothetical and for illustrative purposes only. TPSA refers to Topological Polar Surface Area.

Structure-Based Design

This method is employed when the three-dimensional structure of the biological target is known. For 1-(Azetidin-3-yl)pent-4-en-2-one, if a target protein were to be identified, structure-based design could be a powerful tool for optimizing its binding affinity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking simulations of 1-(Azetidin-3-yl)pent-4-en-2-one into the active site of a hypothetical enzyme could reveal key interactions, such as hydrogen bonds with the azetidine nitrogen or the ketone oxygen, and hydrophobic interactions with the pentenyl chain.

De Novo Design: Algorithms could be used to design novel molecules that are predicted to have high affinity and selectivity for the target's binding site, using the azetidine scaffold as a starting point.

The incorporation of a strained four-membered ring like azetidine can enhance physicochemical and pharmacokinetic properties by providing a balance between flexibility and rigidity. acs.org This conformational constraint can minimize the entropy loss upon binding to a target, potentially improving potency and stability. acs.org

Utilization of 1 Azetidin 3 Yl Pent 4 En 2 One As a Chemical Synthon

Precursor in Natural Product Total Synthesis (Architectural Role)

The strategic incorporation of the azetidine (B1206935) moiety is crucial in the total synthesis of several complex natural products. While direct examples employing 1-(Azetidin-3-yl)pent-4-en-2-one are not extensively documented, the utility of closely related azetidine-3-one derivatives highlights its potential. The synthesis of natural products is a constantly evolving field, with chemists developing ideal strategies to construct intricate molecules. nih.gov These efforts are not only a testament to the progress in organic synthesis but also serve to elucidate the structures of compounds from various natural sources and provide a starting point for drug discovery campaigns. nih.gov

The azetidine ring itself is found in a limited number of natural products, likely due to the challenges associated with its biosynthesis and chemical synthesis. researchgate.net However, its unique structural properties, including high ring-strain energy and molecular rigidity, make it an attractive architectural element. researchgate.net The development of efficient synthetic methods, such as the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, provides a direct route to functionalized azetidines. rsc.org

Building Block for Advanced Synthetic Intermediates

The reactivity of the ketone and alkene functionalities in 1-(Azetidin-3-yl)pent-4-en-2-one allows for its use as a scaffold to construct more complex molecules. Azetidine derivatives are considered valuable building blocks in medicinal chemistry. nih.gov For instance, the synthesis of 3-substituted azetidine-2,4-diones has been achieved through a tin(II)-catalyzed tandem cyclization reaction. rsc.org

Furthermore, azetidine-based structures can serve as "stretched" analogues of more common heterocycles like piperidine (B6355638) and morpholine (B109124), offering larger and more conformationally flexible structures for lead optimization in drug discovery. nih.gov The synthesis of trifluoromethylated azetidines and other nitrogen-containing heterocycles from 4-(trifluoromethyl)azetidin-2-ones demonstrates the utility of the azetidine core as a versatile building block. researchgate.net The table below showcases a selection of advanced synthetic intermediates derived from azetidine precursors.

| Intermediate | Synthetic Application | Reference |

| 3-Substituted Azetidine-2,4-diones | Construction of the azetidine core via tandem cyclization. | rsc.org |

| 3-((Hetera)cyclobutyl)azetidines | "Stretched" analogues of piperidine, piperazine, and morpholine for drug discovery. | nih.gov |

| Trifluoromethylated Azetidines | Building blocks for CF3-containing azaheterocycles. | researchgate.net |

| 1,3'-Biazetidines | Synthesized via aza-Michael addition for further functionalization. | nih.gov |

Applications in Catalyst Development (e.g., Chiral Ligand Precursors)

The chiral nature of many azetidine derivatives makes them attractive candidates for the development of novel ligands for asymmetric catalysis. While specific applications of 1-(Azetidin-3-yl)pent-4-en-2-one in this area are not widely reported, the principle is well-established with related structures. Chiral bifunctional phosphine (B1218219) ligands, for example, have been successfully employed in copper-catalyzed enantioselective reactions. nih.gov These ligands can feature a remote basic amino group that cooperates with the metal center to achieve high levels of stereocontrol. nih.gov

The development of practical and flexible syntheses for chiral azetidin-3-ones, which can be achieved with high enantiomeric excess, provides a ready source of precursors for such chiral ligands. nih.gov The ability to readily modify the azetidine ring and its substituents allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic activity and selectivity.

Material Science Precursors (Non-Polymerization aspects)

The application of azetidine-containing compounds in material science is an emerging area of research. The rigid and well-defined three-dimensional structure of the azetidine ring can be exploited to create novel materials with specific properties. While direct non-polymerization applications of 1-(Azetidin-3-yl)pent-4-en-2-one in material science are not yet prominent, the use of related azetidinium salts in the formation of perovskite solar cells highlights the potential of this class of compounds.

The ability to introduce various functional groups onto the azetidine ring, as demonstrated by the versatility of 1-(Azetidin-3-yl)pent-4-en-2-one as a synthon, opens up possibilities for designing molecules with tailored electronic, optical, or self-assembly properties. For example, the incorporation of chromophores or mesogenic units could lead to the development of new liquid crystals or organic light-emitting diode (OLED) materials. Further research in this area is needed to fully explore the potential of azetidine-based compounds as precursors for advanced materials.

Advanced Analytical Methodologies in Research on 1 Azetidin 3 Yl Pent 4 En 2 One

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(Azetidin-3-yl)pent-4-en-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assign the regiochemistry (the specific connectivity of atoms) and the relative stereochemistry of the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and number of different protons in the molecule. The azetidine (B1206935) ring protons typically appear as complex multiplets due to their constrained nature and spin-spin coupling. The protons of the pentenone chain, including the terminal vinyl protons and the methylene protons adjacent to the carbonyl group, resonate in characteristic regions of the spectrum. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, with the carbonyl carbon appearing at a characteristic downfield shift (~208 ppm) and the olefinic carbons between 115-140 ppm.

2D NMR Techniques: To definitively assign these signals and establish connectivity, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the proton network within the azetidine ring and along the pentenone side chain, confirming their respective structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for establishing the regiochemistry, for instance, by showing a correlation between the protons on C1 of the side chain and the C3 of the azetidine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignment, NOESY is particularly powerful. This experiment detects protons that are close in space, regardless of whether they are bonded. wordpress.com By observing NOE cross-peaks between specific protons on the azetidine ring and the side chain, the relative orientation of these groups and the conformation of the molecule in solution can be determined.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for 1-(Azetidin-3-yl)pent-4-en-2-one Predicted values are based on analogous structures and general NMR principles. Actual values may vary.

| Atom Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H→C) |

|---|---|---|---|

| Azetidine CH (C3) | ~3.5-3.8, m | ~35-40 | H3 → C2', C4', C1, C2 |

| Azetidine CH₂ (C2', C4') | ~3.9-4.2, m | ~50-55 | H2'/H4' → C3, C1 |

| Side Chain CH₂ (C1) | ~2.8-3.0, d, J=~7 Hz | ~48-52 | H1 → C3, C2, C3' |

| Carbonyl C=O (C2) | - | ~207-210 | H1, H3' → C2 |

| Side Chain CH₂ (C3') | ~3.1-3.3, d, J=~7 Hz | ~45-50 | H3' → C2, C4', C5' |

| Olefinic CH (C4') | ~5.8-6.0, ddt, J=~17, 10, 7 Hz | ~135-138 | H4' → C2, C3', C5' |

| Olefinic CH₂ (C5') | ~5.1-5.3, m | ~118-120 | H5' → C3', C4' |

Mass Spectrometry Techniques for Structural Confirmation (e.g., HRMS, MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically to within 5 ppm). nih.govnih.gov This precision allows for the determination of the exact elemental formula of the parent ion of 1-(Azetidin-3-yl)pent-4-en-2-one (C₈H₁₃NO). By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas). capes.gov.brmdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov The fragmentation pattern serves as a molecular fingerprint that helps to confirm the connectivity of the atoms. For 1-(Azetidin-3-yl)pent-4-en-2-one, characteristic fragmentation pathways would be expected:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. youtube.com This could result in the loss of the allyl radical (•CH₂CH=CH₂) or the azetidin-3-ylmethyl radical.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related hydrogen rearrangement mechanisms could occur.

Azetidine Ring Fragmentation: The strained four-membered ring can undergo characteristic ring-opening fragmentation, often involving the loss of ethene (C₂H₄) or related fragments.

The combination of an accurate mass measurement of the precursor ion by HRMS and the structural information from its fragmentation pattern in MS/MS provides definitive evidence for the proposed structure. mdpi.com

Table 2: Predicted HRMS Data and Potential MS/MS Fragments for 1-(Azetidin-3-yl)pent-4-en-2-one

| Ion | Formula | Calculated m/z (Monoisotopic) | Predicted Fragmentation Pathway | Fragment Formula |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 | Alpha-cleavage | C₅H₈NO⁺ |

| Alpha-cleavage | C₇H₁₀O⁺ | |||

| Loss of water | C₈H₁₂N⁺ | |||

| Azetidine ring opening (loss of C₂H₄) | C₆H₁₀NO⁺ |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of the parent compound 1-(Azetidin-3-yl)pent-4-en-2-one might be challenging, the technique is invaluable for analyzing stable, crystalline derivatives (e.g., salts, cocrystals, or products from subsequent reactions). nih.govnih.govbeilstein-journals.org

The analysis of a suitable crystal provides a wealth of information:

Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms, verifying the regiochemistry.

Precise Bond Lengths and Angles: This data provides insight into the molecular geometry and the strain within the azetidine ring.

Absolute Stereochemistry: For chiral compounds, crystallographic analysis of a derivative containing a heavy atom or by forming a salt with a known chiral counter-ion can determine the absolute configuration (R or S) of the stereocenter at C3 of the azetidine ring. acs.org

Conformation: It reveals the preferred conformation of the molecule in the crystal lattice, including the puckering of the azetidine ring and the orientation of the side chain.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state structure.

In research involving azetidin-3-ones, X-ray crystallography has been used to confirm the structures of complex products and intermediates, providing definitive proof of their molecular architecture. nih.govbeilstein-journals.org

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., Chiral HPLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov High-performance liquid chromatography (HPLC) is the primary technique used for this purpose.

Given that 1-(Azetidin-3-yl)pent-4-en-2-one possesses a chiral center at the C3 position of the azetidine ring, it exists as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules, making their separation impossible on standard (achiral) HPLC columns.

Chiral HPLC: To separate the enantiomers and determine the enantiomeric excess (ee) or enantiomeric purity of the synthesized material, chiral HPLC is required. skpharmteco.comcsfarmacie.czchromatographyonline.com This technique utilizes a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral selector molecule bound to its surface. chiralpedia.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, allowing for their separation. csfarmacie.cz

The selection of the appropriate CSP and mobile phase is critical for achieving separation. For a molecule like 1-(Azetidin-3-yl)pent-4-en-2-one, which contains a basic nitrogen atom and a ketone, polysaccharide-based CSPs are often effective. scilit.com

Table 3: Typical Chiral HPLC Conditions for the Separation of Amino Ketones

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralpak® IA, Chiralcel® OD-H) coated with derivatives of amylose or cellulose. scilit.comrsc.org |

| Mobile Phase (Normal Phase) | Typically a mixture of a nonpolar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol. |

| Mobile Phase Additives | Small amounts of a basic additive (e.g., diethylamine) may be added to improve peak shape and resolution for basic analytes like azetidines. |

| Detection | UV detection is suitable due to the presence of the carbonyl group. A circular dichroism (CD) detector can also be used for specific detection of chiral molecules. chromatographyonline.com |

By developing a successful chiral HPLC method, researchers can not only confirm the chemical purity of their sample but also quantify the proportion of each enantiomer, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. skpharmteco.com

Future Directions and Emerging Research Avenues for 1 Azetidin 3 Yl Pent 4 En 2 One

Integration with Flow Chemistry and Automated Synthesis

The synthesis of azetidine (B1206935) derivatives, particularly those involving unstable intermediates like lithiated species, can be significantly enhanced by continuous flow technology. acs.orgnih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enabling safer and more efficient processes compared to traditional batch methods. uniba.it

Research has demonstrated the successful continuous flow synthesis of 3-substituted azetidines using N-Boc-3-iodoazetidine as a common precursor. acs.orgnih.gov This approach allows for the generation and immediate functionalization of C3-lithiated azetidine intermediates at temperatures much higher than those feasible in batch processing. acs.orguniba.it Such a strategy could be directly adapted for the synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one, potentially improving yield and purity.

Furthermore, the integration of flow systems with automated synthesis platforms presents an opportunity for the high-throughput generation of derivative libraries. researchgate.net Automated systems, utilizing technologies like reagent capsules, can transform the synthesis of N-heterocycles into a standardized and reproducible process. researchgate.net This would allow for the rapid exploration of the chemical space around the parent compound by varying the side chains or substituents on the azetidine ring, accelerating the discovery of new molecules with desired properties.

Table 1: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis

| Feature | Batch Processing | Flow Chemistry | Potential Advantage for Synthesis |

|---|---|---|---|

| Temperature Control | Prone to gradients and hotspots | Precise and uniform heating/cooling nih.gov | Enhanced selectivity and reduced byproduct formation. nih.gov |

| Safety | Handling of unstable intermediates at scale is hazardous | Unstable species generated and consumed in situ in small volumes researchgate.net | Safe handling of reactive intermediates like organolithiums. uniba.it |

| Scalability | Often requires re-optimization | Achieved by extending operation time ("scaling out") | More straightforward and predictable scale-up. |

| Mixing | Diffusion-controlled, can be inefficient | Rapid and efficient due to small channel dimensions nih.gov | Increased reaction rates and yields. |

Photoredox and Electrochemistry in Compound Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. digitellinc.com This technology is particularly well-suited for the functionalization of strained rings like azetidines. For instance, photoredox-catalyzed decarboxylative reactions have been used to generate tertiary benzylic azetidine radicals, which can then be coupled with activated alkenes to form 3,3-disubstituted derivatives. digitellinc.com Similarly, a strain-release-driven Giese-type reaction has been developed to introduce acyl groups onto the 3-position of azetidine-based Michael acceptors. acs.org These methods could be applied to 1-(Azetidin-3-yl)pent-4-en-2-one to introduce a second substituent at the C3 position, creating a quaternary center.

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents another promising photochemical route for synthesizing the azetidine core itself. nih.govresearchgate.net By using a photocatalyst that selectively activates the alkene, this method provides direct access to highly functionalized azetidines under mild, visible-light irradiation. nih.gov

Electrochemistry offers an alternative, reagent-free activation strategy. nih.gov Anodic oxidation can generate an aziridine (B145994) radical cation to facilitate ring-opening reactions, and this protocol has been shown to be compatible with azetidine as well. nih.gov Applying electrochemical methods to 1-(Azetidin-3-yl)pent-4-en-2-one could unlock novel transformations, such as ring-expansion or functionalization via electrochemically generated intermediates.

Exploration of Sustainable Synthesis Pathways

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. mdpi.com Future syntheses of 1-(Azetidin-3-yl)pent-4-en-2-one and its derivatives will increasingly focus on minimizing environmental impact.

A key aspect of sustainable synthesis is the choice of solvent. Researchers have successfully employed cyclopentyl methyl ether (CPME), an environmentally responsible solvent, in the flow synthesis of substituted azetidines. acs.orgnih.govuniba.it CPME is a desirable alternative to traditional ethereal solvents due to its higher boiling point, low propensity for peroxide formation, and very low solubility in water, which simplifies work-up procedures. uniba.it

Beyond solvent choice, other green methodologies are applicable. Microwave-assisted synthesis can dramatically accelerate reaction times, often under solvent-free conditions. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of synthetic processes. mdpi.com Moreover, the photoredox and electrochemical methods discussed previously are inherently green, as they often obviate the need for stoichiometric chemical oxidants or reductants, relying instead on light or electricity as "traceless" reagents. nih.govchemrxiv.org

Development of Novel Organocatalytic Applications

The azetidine scaffold is a privileged structure in the design of chiral organocatalysts. researchgate.net The secondary amine within the azetidine ring of 1-(Azetidin-3-yl)pent-4-en-2-one makes it an attractive candidate for development into a novel organocatalyst. Chiral azetidine-derived catalysts have been effectively used to induce asymmetry in a variety of important chemical reactions, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. researchgate.net